Benzyl 4-amino-2-hydroxy-4-oxobutanoate
Description
Benzyl 4-amino-2-hydroxy-4-oxobutanoate is a substituted butanoate ester featuring a benzyl group, an amino group, a hydroxyl group, and a ketone functionality. This compound’s structure combines both hydrophilic (amino, hydroxyl) and hydrophobic (benzyl) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
90284-32-5 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
benzyl 4-amino-2-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO4/c12-10(14)6-9(13)11(15)16-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14) |
InChI Key |
IVGZJKOJWPUAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzyl 4-amino-2-hydroxy-4-oxobutanoate belongs to a family of substituted butanoates, which differ in functional groups, stereochemistry, and biological activity. Below is a comparative analysis with key analogs:
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility: this compound: Likely polar due to -NH₂ and -OH groups, but solubility data are unavailable. Benzyl 4-[Methoxy(methyl)amino]-4-oxobutanoate: Soluble in organic solvents (e.g., DMSO, ethanol) .
Stability :
- Compounds with ester linkages (e.g., benzyl esters) are prone to hydrolysis under acidic or basic conditions.
Research Findings and Gaps
- Synthetic Utility: Benzyl esters with amino and ketone groups are pivotal in synthesizing β-lactam antibiotics and kinase inhibitors, suggesting similar applications for this compound .
- Unresolved Questions :
- Lack of solubility, toxicity, and crystallographic data for the target compound limits its industrial adoption.
Q & A
Q. Example Reaction Scheme :
Esterification : React 4-amino-2-hydroxybutanoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃).
Purification : Use ethyl acetate/hexane solvent systems for chromatography.
Final Characterization : Compare melting points and spectral data with literature values .
Which analytical techniques are most effective for characterizing this compound?
Basic Research Question
A combination of techniques ensures accurate structural elucidation:
- X-ray crystallography : Resolve absolute configuration using SHELX for refinement .
- NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to identify functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm) .
- Mass spectrometry (HRMS/ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₁H₁₃NO₄: 224.0923) .
- HPLC : Assess purity (>95%) using C18 columns and UV detection .
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